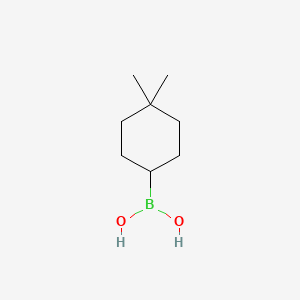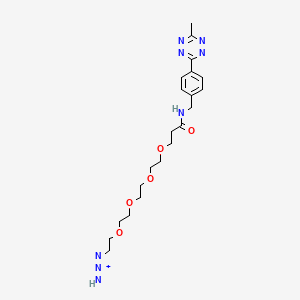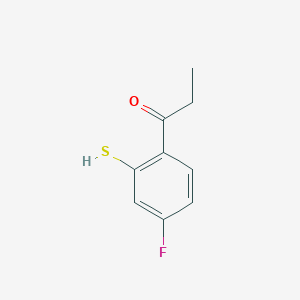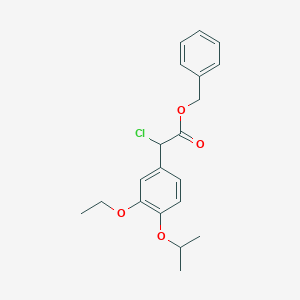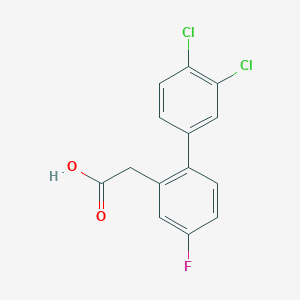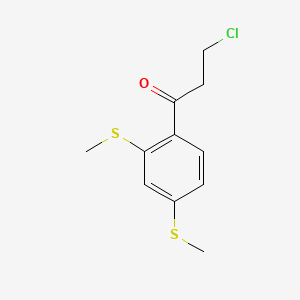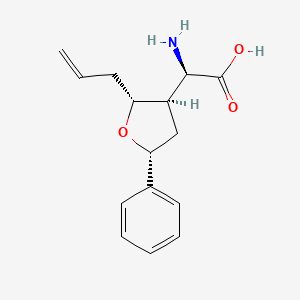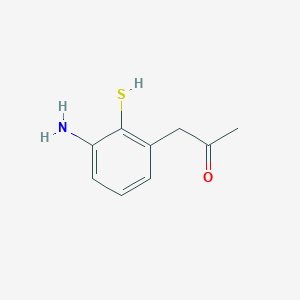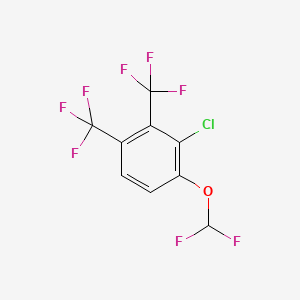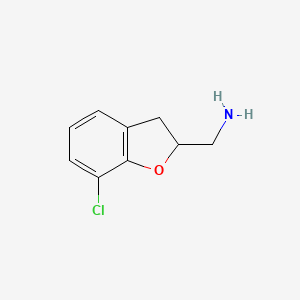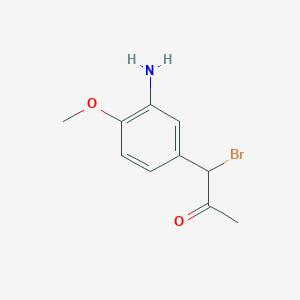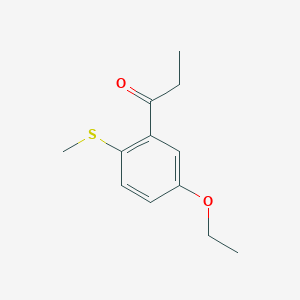
1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methylthio group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(methylthio)-4-(trifluoromethyl)acetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and efficiency.
Analyse Des Réactions Chimiques
1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The trifluoromethyl and methylthio groups can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one include:
1-Bromo-3-(3-fluoro-2-(methylthio)phenyl)propan-2-one: This compound has a fluorine atom instead of a trifluoromethyl group.
1-Bromo-3-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group instead of a trifluoromethyl group.
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has an additional bromomethyl group.
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H10BrF3OS |
|---|---|
Poids moléculaire |
327.16 g/mol |
Nom IUPAC |
1-bromo-3-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-17-10-5-7(4-8(16)6-12)2-3-9(10)11(13,14)15/h2-3,5H,4,6H2,1H3 |
Clé InChI |
MLSFHUWZSZKUAN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)CC(=O)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


